molecular formula C15H21NO2 B8056050 trans-1-Benzyl-4-methylpyrrolidine-3-carboxylic acid ethyl ester

trans-1-Benzyl-4-methylpyrrolidine-3-carboxylic acid ethyl ester

Cat. No.: B8056050
M. Wt: 247.33 g/mol
InChI Key: GDZPWQCQDBQIJJ-TZMCWYRMSA-N
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Description

trans-1-Benzyl-4-methylpyrrolidine-3-carboxylic acid ethyl ester: is a chemical compound belonging to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle, and this compound features a benzyl group at the 1-position, a methyl group at the 4-position, and an ethyl ester group at the 3-position of the pyrrolidine ring. This compound is of interest in various scientific research applications due to its unique structural and chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with the appropriate pyrrolidine derivative and benzyl chloride.

  • Reaction Steps: The process involves the alkylation of pyrrolidine with benzyl chloride to introduce the benzyl group, followed by the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically at the benzyl or methyl groups, to form corresponding aldehydes or ketones.

  • Reduction: Reduction reactions can be performed to convert the ester group to an alcohol.

  • Substitution: Substitution reactions at the pyrrolidine ring can introduce various functional groups, depending on the reagents used.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Benzaldehyde, benzoic acid, and methyl ketone.

  • Reduction Products: Ethyl ester of 4-methylpyrrolidine-3-carboxylic acid.

  • Substitution Products: Various substituted pyrrolidines depending on the reagents used.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It serves as a ligand in biological studies, interacting with various receptors and enzymes. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which trans-1-Benzyl-4-methylpyrrolidine-3-carboxylic acid ethyl ester exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • trans-1-Benzyl-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid: Similar structure but lacks the methyl group.

  • trans-1-Benzyl-3-carboxylic acid ethyl ester: Similar ester group but different pyrrolidine substitution pattern.

Uniqueness: The presence of the methyl group at the 4-position and the specific esterification at the 3-position make trans-1-Benzyl-4-methylpyrrolidine-3-carboxylic acid ethyl ester distinct from its analogs, potentially influencing its reactivity and biological activity.

Properties

IUPAC Name

ethyl (3S,4S)-1-benzyl-4-methylpyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-3-18-15(17)14-11-16(9-12(14)2)10-13-7-5-4-6-8-13/h4-8,12,14H,3,9-11H2,1-2H3/t12-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZPWQCQDBQIJJ-TZMCWYRMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC1C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CN(C[C@H]1C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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